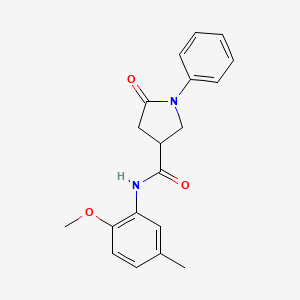![molecular formula C17H21FN2O2 B5355978 1-{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine](/img/structure/B5355978.png)
1-{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine, commonly known as FMOX, is a synthetic compound that has been the subject of extensive scientific research in recent years. FMOX belongs to the class of oxazolidinone compounds, which are known for their antibacterial properties.
Mécanisme D'action
The mechanism of action of FMOX involves inhibition of bacterial protein synthesis. FMOX binds to the 50S ribosomal subunit of the bacterial ribosome, preventing the formation of the initiation complex and thereby inhibiting protein synthesis. FMOX has a unique binding site on the ribosome, which may contribute to its activity against resistant bacteria.
Biochemical and Physiological Effects:
FMOX has been shown to have low toxicity in animal studies, and its pharmacokinetics have been well characterized. FMOX is rapidly absorbed after oral administration, and it has a long half-life, allowing for once-daily dosing. FMOX is metabolized primarily by the liver and excreted in the urine. FMOX has been shown to have good tissue penetration, including penetration into the lungs, making it a potentially useful agent for the treatment of respiratory tract infections.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of FMOX is its broad-spectrum activity against Gram-positive bacteria, including resistant strains. FMOX has also been shown to have activity against some Gram-negative bacteria, although its activity in this area is more limited. FMOX has a unique binding site on the ribosome, which may contribute to its activity against resistant bacteria. One limitation of FMOX is its relatively high cost compared to other antibiotics.
Orientations Futures
Future research on FMOX could focus on several areas. One area of interest is the development of FMOX analogs with improved activity against Gram-negative bacteria. Another area of interest is the use of FMOX in combination with other antibiotics to improve its activity against resistant bacteria. Additionally, further studies could be conducted to investigate the anti-inflammatory properties of FMOX and its potential use in the treatment of inflammatory diseases. Finally, studies could be conducted to investigate the potential use of FMOX in veterinary medicine.
Méthodes De Synthèse
The synthesis of FMOX involves a multi-step process that begins with the reaction of 2-fluoro-4-methoxybenzaldehyde with 5-methyl-1,3-oxazol-4-ylmethylamine to form an intermediate compound. This intermediate is then reacted with piperidine to produce FMOX. The synthesis of FMOX has been optimized to improve its yield and purity, and various methods have been developed to produce FMOX in large quantities.
Applications De Recherche Scientifique
FMOX has been extensively studied for its antibacterial properties. It has been shown to be effective against a wide range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus pneumoniae. FMOX has also been shown to have activity against some Gram-negative bacteria, such as Haemophilus influenzae. In addition to its antibacterial properties, FMOX has also been studied for its potential as an anti-inflammatory agent.
Propriétés
IUPAC Name |
2-(2-fluoro-4-methoxyphenyl)-5-methyl-4-(piperidin-1-ylmethyl)-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN2O2/c1-12-16(11-20-8-4-3-5-9-20)19-17(22-12)14-7-6-13(21-2)10-15(14)18/h6-7,10H,3-5,8-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEHWDYYUWOMYGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=C(C=C(C=C2)OC)F)CN3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3aR*,6S*,7R*,7aS*)-2-methyl-N-{[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl}-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5355899.png)
![(3R*,3aR*,7aR*)-1-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-3-(2-methoxyphenyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5355904.png)
![N-[4-(2,6-diphenyl-4-pyrimidinyl)phenyl]acetamide](/img/structure/B5355915.png)
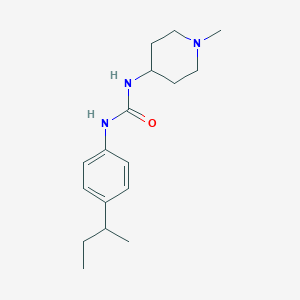
![3-(1H-imidazol-4-ylmethyl)-7-methyl-3,7,11-triazaspiro[5.6]dodecan-12-one](/img/structure/B5355925.png)
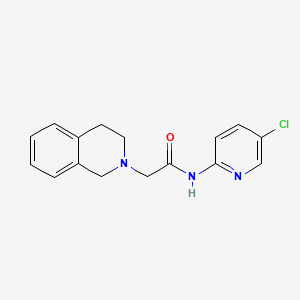
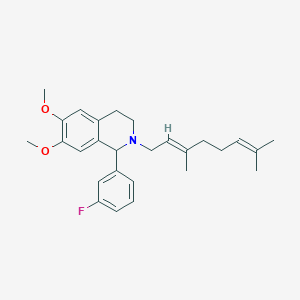
![N-methyl-1-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B5355951.png)
![N-[(2-ethyl-5-fluoro-3-methyl-1H-indol-7-yl)methyl]pyrazin-2-amine](/img/structure/B5355955.png)
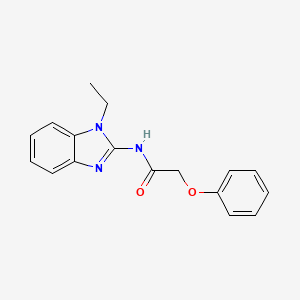
![1-(4-amino-5-methylpyrimidin-2-yl)-4-[3-(2-furyl)-1H-pyrazol-1-yl]piperidine-4-carboxylic acid](/img/structure/B5355970.png)
![3-methyl-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5355986.png)
